![molecular formula C21H16Cl2N2O4 B4614132 N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)

N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide

Descripción general

Descripción

Synthesis Analysis

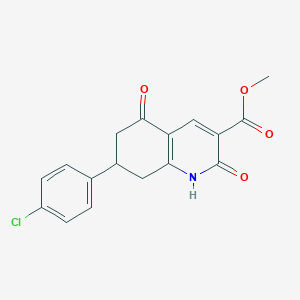

The synthesis of N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide involves condensation reactions of 4-dimethylaminobenzohydrazide with different aldehydes, in particular, 2,4-dichlorobenzaldehyde, under specific conditions to achieve the desired hydrazone compounds. The compounds are characterized by elemental analysis, IR, ^1HNMR spectra, and single crystal X-ray diffraction, indicating the precision of the synthetic approach (Yang, 2011).

Molecular Structure Analysis

X-ray crystallography reveals the molecular structure of these compounds, showing an E configuration with respect to the C=N double bond and C–N single bond. The molecular structures are further stabilized by hydrogen bonds and weak π···π stacking interactions, highlighting the compounds' intricate molecular architecture (Han, 2013).

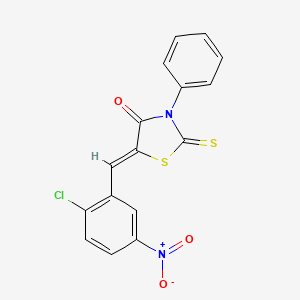

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to their active functional groups. The presence of electron-withdrawing groups like Cl and NO2 enhances their reactivity, making them suitable for antimicrobial material applications. The study on these compounds against different bacterial strains shows significant antimicrobial activity, especially against Escherichia coli (Han, 2013).

Physical Properties Analysis

The crystalline structures of these compounds provide insights into their physical properties. The different crystallization patterns, such as orthorhombic and monoclinic space groups, along with unit cell dimensions, indicate varied physical characteristics that can influence their solubility, melting points, and stability (Yang, 2011; Han, 2013).

Chemical Properties Analysis

The chemical properties of N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide and related compounds are influenced by their molecular structure and functional groups. Their ability to form stable hydrogen bonds and weak π···π stacking interactions contributes to their chemical stability and reactivity. These properties are essential for their potential application in materials science and other fields, excluding drug-related applications (Han, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

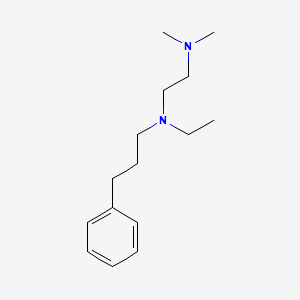

Research has delved into the synthesis of compounds like 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, showcasing their potential as anti-inflammatory and anti-proliferative agents. These compounds are synthesized through oxidative cyclisation of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides, indicating a methodological approach to accessing biologically active substances (Rapolu et al., 2013).

Crystal Structure and Antimicrobial Activities

Another area of interest is the crystal structure analysis and evaluation of antimicrobial activities. Benzohydrazone compounds such as N’-[2,5-dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide have been structurally characterized, revealing their molecular configurations and interactions. These studies provide insight into the antimicrobial efficacy of these compounds, highlighting their potential use in developing new antimicrobial agents (Han, 2013).

Anticancer Evaluation

The exploration of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds for their in vitro anticancer properties is another critical application. These compounds are synthesized through a series of steps starting from o-phenylenediamine and evaluated against various cancer cell lines, underscoring the role of such compounds in cancer research (Salahuddin et al., 2014).

Oxidation and Catalytic Activities

Furthermore, the synthesis and characterization of vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds have been studied for their antimicrobial activity. This research underscores the potential of such compounds in catalysis and as antimicrobial agents (He et al., 2018).

Molecular Docking and Bioactive Potential

The bioactive potential of Schiff base compounds and their interaction with DNA have been explored, indicating the significance of these compounds in developing drugs and therapeutic agents. These studies include molecular docking to understand the interaction mechanisms with biological targets, further highlighting the versatility of N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide related compounds in scientific research (Sirajuddin et al., 2013).

Propiedades

IUPAC Name |

N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,5-dihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O4/c22-15-4-3-14(19(23)9-15)12-29-17-6-1-13(2-7-17)11-24-25-21(28)18-10-16(26)5-8-20(18)27/h1-11,26-27H,12H2,(H,25,28)/b24-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNOOBLHSALHPV-BHGWPJFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)O)O)OCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)O)O)OCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4614054.png)

![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)

![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4614099.png)

![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)

![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)

![4-chloro-N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4614137.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4614138.png)

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)